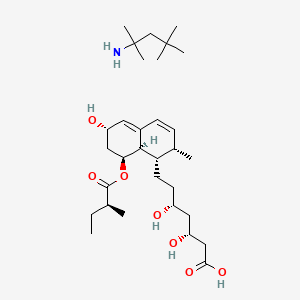
Pravastatin 1,1,3,3-Tetramethylbutylamine
Overview
Description
Pravastatin 1,1,3,3-Tetramethylbutylamine is an HMGCR (HMG-CoA reductase) inhibitor . It is a new salt of HMG-CoA reductase inhibitor . The CAS Number is 151006-14-3 .
Synthesis Analysis
The manufacturing process of this compound involves a fermentation process where mevastatin is first obtained. This is followed by the hydrolysis of the lactone group and the biological hydroxylation with Streptomyces carbophilus to introduce the allylic 6-alcohol group .
Molecular Structure Analysis
The molecular formula of this compound is C31H55NO7 . The average mass is 553.771 Da and the monoisotopic mass is 553.397827 Da .
Physical and Chemical Properties Analysis
The molecular weight of this compound is 553.77 . The molecular formula is C23H36O7 .
Scientific Research Applications
Pharmacological Properties and Therapeutic Potential in Hypercholesterolemia : Pravastatin is an HMG-CoA reductase inhibitor, effective in reducing plasma cholesterol levels by inhibiting cholesterol synthesis and increasing the catabolism of low-density lipoprotein (LDL). It is beneficial for patients with familial or nonfamilial hypercholesterolemia, showing dose-proportional reductions in total and LDL-cholesterol levels. It also increases high-density lipoprotein (HDL) cholesterol and decreases triglyceride levels (McTavish & Sorkin, 1991).
Effects on the Human Placenta and Preeclampsia Prevention : Pravastatin has been investigated for its effects on the human placenta and as a potential preventive treatment for preeclampsia. Research on human placental cotyledons and explants indicates that pravastatin does not significantly alter essential physiological functions of the placenta. These findings are important for considering pravastatin's use in high-risk pregnancies (Balan et al., 2017).
Vascular Function in Preeclampsia Models : In a mouse model of preeclampsia, pravastatin was found to improve vascular reactivity by upregulating endothelial nitric oxide synthase (eNOS) expression in the vasculature, suggesting a role in preeclampsia prevention (Fox et al., 2011).
Impact on Lipid-lowering Efficacy and Genetic Polymorphisms : The lipid-lowering efficacy of pravastatin may be modulated by genetic polymorphisms, such as SLCO1B1 521T-->C, which significantly influences its pharmacodynamics, particularly in Asian patients with coronary heart disease (Zhang et al., 2007).
Role in Chronic Rejection of Cardiac Allografts : Pravastatin has shown potential in inhibiting chronic vascular rejection in rat cardiac transplant models. It appears to inhibit synthesis and degradation of extracellular matrix proteins and block macrophage infiltration, playing a role in transplant chronic rejection (Maggard et al., 1998).
New Horizons in Preeclampsia Treatment : Pravastatin is among several drugs being explored for the prevention or treatment of preeclampsia, with significant preclinical and early-phase trial evidence supporting its therapeutic activity (Tong et al., 2020).
Influence on Transendothelial Migration and Chemotaxis : Pravastatin affects transendothelial migration and chemotaxis of human peripheral blood neutrophils and monocytes, which could play a role in its beneficial effects in coronary artery disease and inflammatory responses (Dunzendorfer et al., 1997).
Mechanism of Action
Target of Action
Pravastatin 1,1,3,3-Tetramethylbutylamine primarily targets the 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the biosynthesis of cholesterol in the liver .
Mode of Action
Pravastatin acts as an HMG-CoA reductase inhibitor . By inhibiting this enzyme, pravastatin effectively blocks the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis . This inhibition leads to an increase in the expression of hepatic LDL receptors, which in turn decreases the plasma levels of LDL cholesterol .
Biochemical Pathways
The primary biochemical pathway affected by pravastatin is the mevalonate pathway . By inhibiting HMG-CoA reductase, pravastatin disrupts this pathway, reducing the production of mevalonate and consequently, cholesterol . This leads to a decrease in LDL cholesterol levels in the blood, reducing the risk of cardiovascular events such as myocardial infarction and stroke .
Result of Action
The primary molecular effect of pravastatin’s action is the reduction of cholesterol synthesis in the liver . On a cellular level, this results in an increase in the number of LDL receptors on hepatocytes, leading to increased uptake and clearance of LDL cholesterol from the bloodstream . The overall effect is a reduction in blood LDL cholesterol levels, which can help prevent the development of atherosclerosis and reduce the risk of cardiovascular disease .
Safety and Hazards
According to the safety data sheet, it is advised to avoid breathing dust/fume/gas/mist/vapours/spray. Contact with skin and eyes should be avoided. In case of contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .
Future Directions
Biochemical Analysis
Biochemical Properties
Pravastatin 1,1,3,3-Tetramethylbutylamine interacts with the enzyme HMG-CoA reductase . This enzyme is crucial in the mevalonate pathway, a cellular pathway that produces cholesterol and other isoprenoids. By inhibiting this enzyme, this compound effectively reduces the production of cholesterol in the body.
Cellular Effects
The effects of this compound on cells are primarily due to its role as an HMG-CoA reductase inhibitor . By inhibiting this enzyme, it reduces the production of mevalonate, a precursor to sterols and other lipids essential for cell membrane integrity and function. This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to HMG-CoA reductase and inhibiting its activity . This prevents the conversion of HMG-CoA to mevalonate, a crucial step in the biosynthesis of cholesterol. This can lead to changes in gene expression, particularly genes involved in lipid metabolism.
Metabolic Pathways
This compound is involved in the mevalonate pathway . It interacts with the enzyme HMG-CoA reductase, inhibiting its activity and thus reducing the production of mevalonate. This can affect metabolic flux and metabolite levels, particularly those related to cholesterol biosynthesis.
Properties
IUPAC Name |
(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid;2,4,4-trimethylpentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O7.C8H19N/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;1-7(2,3)6-8(4,5)9/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);6,9H2,1-5H3/t13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFLVBHCVKWNON-IYNICTALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O.CC(C)(C)CC(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O.CC(C)(C)CC(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H55NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151006-14-3 | |
| Record name | Pravastatin 1,1,3,3-tetramethylbutylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151006143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PRAVASTATIN 1,1,3,3-TETRAMETHYLBUTYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T17047131H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


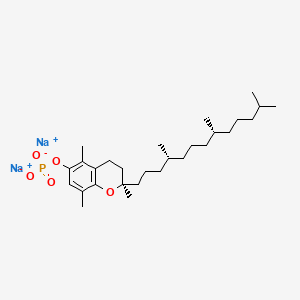

![3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid](/img/structure/B564485.png)

![Ethanone, 1-(7-methyl-2,4,6-trioxabicyclo[3.2.0]hept-7-yl)-, (1alpha,5alpha,7beta)- (9CI)](/img/no-structure.png)
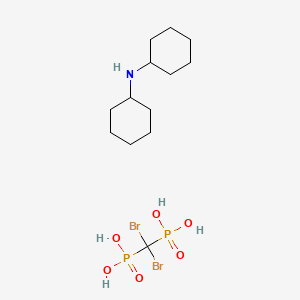
![7-Hydroxy-11-{4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl}-5H-5lambda~4~-dibenzo[b,f][1,4]thiazepin-5-one](/img/structure/B564492.png)
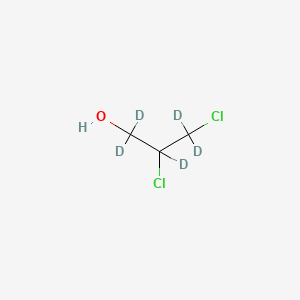
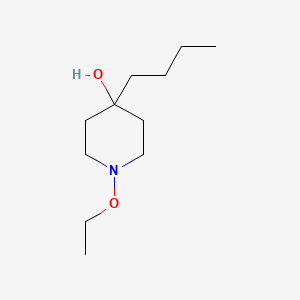

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate](/img/structure/B564501.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate](/img/structure/B564502.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine](/img/structure/B564504.png)

